N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a piperidine group and a carboxamide moiety attached to a 4-methylphenyl substituent. This structure combines pharmacophoric elements critical for bioactivity:
- Imidazole: Known for diverse pharmacological roles, including kinase inhibition and metal chelation .
- Pyrimidine: Aromatic heterocycle prevalent in nucleic acids and kinase-targeting drugs.
- Piperidine: Enhances lipophilicity and modulates pharmacokinetics.
- 4-Methylphenyl carboxamide: Influences solubility and target binding via hydrophobic interactions.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-5-7-16(8-6-15)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-2-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYYWYNPIJHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the pyrimidine ring through a series of condensation reactions. The piperidine ring is then added via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it an essential component in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It has shown potential in modulating enzyme activities and influencing signal transduction pathways. This makes it a candidate for exploring new therapeutic targets.
Medicine
The compound is under investigation for its potential therapeutic effects, including:
- Anti-inflammatory properties
- Anticancer activity
Preliminary studies suggest that it may inhibit specific cancer cell lines and reduce inflammation in various models.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in pharmaceuticals and agrochemicals.
Synthesis of the Compound
The synthesis typically involves multiple steps:
- Preparation of the imidazole ring.
- Introduction of the pyrimidine and piperidine groups.
- Use of common reagents like amines and aldehydes under controlled conditions.
Industrial production may employ automated reactors for high yield and purity, utilizing advanced purification techniques such as chromatography.
Case Study 1: Anticancer Activity
Research has demonstrated that this compound exhibits inhibitory effects on certain cancer cell lines. In vitro studies showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine levels in animal models. The results indicated a promising avenue for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, modulating cellular responses. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide with three analogs from literature:
Structural and Functional Analysis
Imidazole vs. Pyrazolo-Pyridine Cores :
- The target compound’s imidazole-pyrimidine core enables hydrogen bonding and metal coordination, similar to kinase inhibitors like imatinib . In contrast, the pyrazolo-pyridine in offers rigidity and π-stacking but lacks imidazole’s versatility in polar interactions.
Piperidine vs. Piperazine Substituents :
- Piperidine (target compound) increases lipophilicity, enhancing membrane permeability, while piperazine () introduces basicity and solubility via its second nitrogen atom .
Aromatic Carboxamide Groups :
- The 4-methylphenyl group (target) provides moderate hydrophobicity, favoring passive diffusion. The 4-methoxyphenyl analog () has higher solubility due to the electron-donating methoxy group .
Synthetic Routes :
- The SNAr reaction used in for imidazole-bipyridine synthesis likely applies to the target compound’s pyrimidine-piperidine linkage, ensuring regioselectivity and scalability .
Pharmacological Potential
- Anticancer Activity : Imidazole-pyrimidine hybrids often inhibit kinases (e.g., EGFR, BRAF) by competing with ATP binding. The piperidine group may enhance blood-brain barrier penetration for CNS targets .
- Antimicrobial Applications : Bipyridine derivatives () exhibit fluorescence for bacterial imaging, but the target compound’s methylphenyl group may improve biofilm penetration.
Biological Activity
N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazole ring, a pyrimidine ring, and a piperidine moiety. Its molecular formula is with a molecular weight of 376.464 g/mol. The IUPAC name is N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide .
This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate various biological pathways, including:
- Signal Transduction : Influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : Modulating the expression of genes involved in cancer progression.
- Metabolic Processes : Affecting metabolic pathways that are crucial for tumor cell survival.
Biological Activity and Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the target compound. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the imidazole and phenyl rings significantly affect the biological activity of the compound. For instance:
- Aliphatic Substituents : The presence of aliphatic groups on the imidazole nitrogen enhances potency.
- Aromatic Substituents : Substituents on the phenyl ring can either increase or decrease activity based on their electronic properties.
Case Studies
Case Study 1: Anticancer Activity Against Lung Cancer
In a study evaluating various imidazole derivatives, this compound demonstrated significant cytotoxicity against lung cancer cell lines (A549). The compound induced apoptosis through caspase activation and caused cell cycle arrest at G2/M phase, highlighting its potential as an anticancer agent .
Case Study 2: Inhibition of Tubulin Polymerization
The compound was also tested for its ability to inhibit tubulin polymerization, a critical mechanism for many anticancer drugs. Results indicated that it had an IC50 value comparable to known tubulin inhibitors like nocodazole, suggesting it could serve as a lead compound for further development .
Q & A
Basic: What are the key synthetic strategies for N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide?
Synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrimidine core, as seen in analogous compounds where 4-fluoroaniline and isocyanides are condensed to generate intermediates .
- Nucleophilic substitution to introduce the piperidinyl group at the pyrimidine’s 6-position, followed by coupling with the imidazole-carboxamide moiety.
- Purification via column chromatography (e.g., chloroform:methanol gradients) to isolate the final product, achieving yields up to 85% under optimized conditions .
Basic: How is the structural integrity of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, such as the methylphenyl group and piperidinyl connectivity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI-MS for protonated ions) .
- X-ray crystallography : Used in structurally related imidazole-pyrimidine derivatives to resolve tautomeric forms and hydrogen-bonding networks .
Basic: What biological targets or pathways are associated with this compound?
The compound’s imidazole-pyrimidine scaffold is structurally analogous to kinase inhibitors, particularly p38 MAP kinase inhibitors , where the pyrimidine core interacts with the ATP-binding pocket . Preliminary assays should prioritize kinase selectivity panels to identify primary targets.
Advanced: How can structure-activity relationship (SAR) studies optimize substituents on the pyrimidine ring?
- Piperidinyl vs. Piperazinyl substitution : Replace the piperidinyl group with piperazine (as in ) to assess solubility and target affinity changes.
- Electron-withdrawing groups : Introduce fluorine or trifluoromethyl groups (e.g., ) to enhance metabolic stability and lipophilicity.
- Positional isomerism : Compare 4- vs. 5-substituted pyrimidines using computational docking to predict binding mode alterations .
Advanced: How should researchers address contradictions in biological activity data across assays?
- Control for assay conditions : Variations in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies.
- Orthogonal validation : Confirm inhibitory activity using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free systems .
Advanced: What computational methods predict this compound’s off-target interactions?
- Molecular docking : Screen against kinase homology models (e.g., using AutoDock Vina) to prioritize targets .
- Pharmacophore modeling : Align with known kinase inhibitors (e.g., imatinib analogs) to identify critical hydrogen-bond acceptors/donors .
- Machine learning : Apply QSAR models trained on kinase inhibitor datasets to predict ADMET properties .
Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Low yields in coupling steps : Optimize stoichiometry of the imidazole-carboxamide coupling using microwave-assisted synthesis to reduce reaction time .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using dimethyl ether) for large-scale batches .
- Piperidinyl group instability : Use protecting groups (e.g., Boc) during intermediate steps to prevent degradation .
Advanced: How does this compound’s stability under physiological conditions impact in vivo studies?
- pH-dependent degradation : Conduct stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify degradation hotspots (e.g., imidazole ring oxidation) .
- Metabolite profiling : Use LC-MS/MS to detect major metabolites, such as hydroxylated piperidinyl derivatives, which may influence toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
